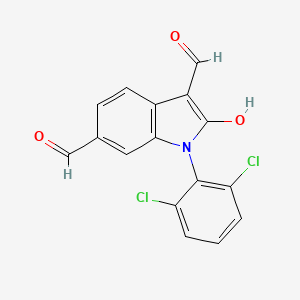
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxymethylene group, and a formyl group attached to an indolinone core. Its molecular formula is C15H9Cl2NO2.
Métodos De Preparación
The synthesis of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-dichlorophenylamine, which is then subjected to various reactions to introduce the indolinone core and the formyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one can be compared with other similar compounds, such as:
2,6-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and reactivity.
N-(2,6-Dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: Another compound with a dichlorophenyl group, used as an intermediate in the synthesis of pharmaceuticals.
Methyl 2,6-dichlorophenylacetate: A simpler compound with a dichlorophenyl group, used in various chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
110326-35-7 |
|---|---|
Fórmula molecular |
C16H9Cl2NO3 |
Peso molecular |
334.1 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-2-hydroxyindole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C16H9Cl2NO3/c17-12-2-1-3-13(18)15(12)19-14-6-9(7-20)4-5-10(14)11(8-21)16(19)22/h1-8,22H |
Clave InChI |
VAPGXGRQEWDOLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=O)C(=C2O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
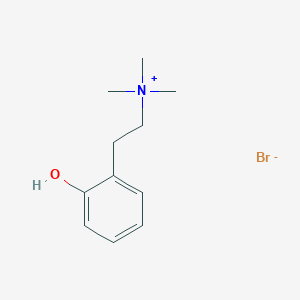
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
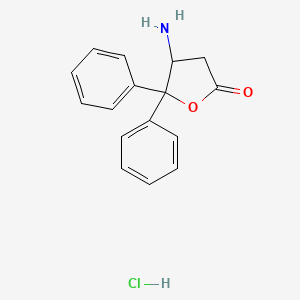
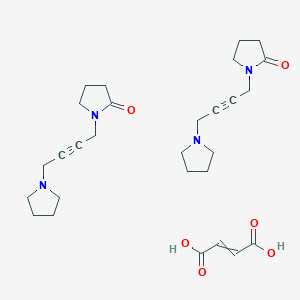
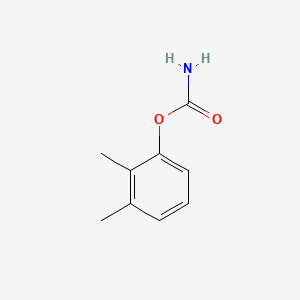
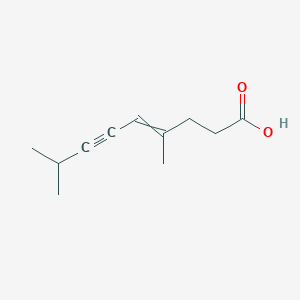

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
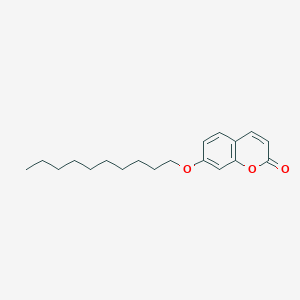
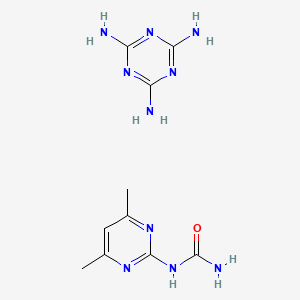
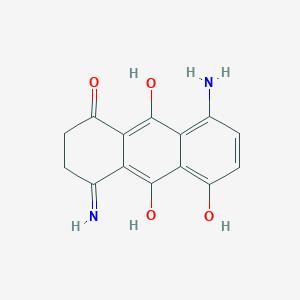
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
